Cas no 1893740-97-0 (tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate)
tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate
- tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate
- EN300-1881535
- 1893740-97-0
-
- Inchi: 1S/C15H22N2O3/c1-10-6-7-11(13(18)9-16-5)8-12(10)17-14(19)20-15(2,3)4/h6-8,16H,9H2,1-5H3,(H,17,19)
- InChI Key: UNUCKLMUOYTDOI-UHFFFAOYSA-N
- SMILES: O(C(NC1C=C(C(CNC)=O)C=CC=1C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 278.16304257g/mol
- Monoisotopic Mass: 278.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 67.4Ų
tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1881535-0.05g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1881535-0.1g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1881535-0.25g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1881535-0.5g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1881535-1.0g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1881535-2.5g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1881535-5.0g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1881535-10.0g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1881535-1g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1881535-5g |
tert-butyl N-{2-methyl-5-[2-(methylamino)acetyl]phenyl}carbamate |
1893740-97-0 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate
Professional Introduction to Compound with CAS No. 1893740-97-0 and Product Name: *tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate*
Compound with the CAS number 1893740-97-0 and the product name tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The synthesis and characterization of this molecule have been subjects of extensive research, contributing to a deeper understanding of its pharmacological profile.
The molecular structure of this compound features a carbamate moiety linked to a phenyl ring, which is further substituted with an acetyl group and a methylamino group. This intricate arrangement imparts specific chemical and biological properties that make it a promising candidate for drug development. The presence of the *tert-butyl* group enhances the stability of the carbamate linkage, making it more resistant to hydrolysis under physiological conditions.
In recent years, there has been growing interest in carbamate-based compounds due to their versatility in medicinal chemistry. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active agents. They exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. The compound in question, with its specific substitution pattern, is being investigated for its potential role in modulating these biological pathways.
One of the most intriguing aspects of this compound is its interaction with biological targets. The phenyl ring and its substituents can engage in hydrophobic interactions and π-stacking, which are crucial for binding to proteins and enzymes. The methylamino group adds another layer of complexity, potentially influencing the compound's solubility and bioavailability. These features make it an attractive scaffold for designing novel therapeutic agents.
The synthesis of *tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate* involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the desired molecular framework. These methodologies highlight the sophistication of modern organic synthesis and contribute to the efficient production of complex molecules.
Evaluation of this compound's pharmacological properties has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary in vivo studies indicate that it may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease.
The development of new drug candidates is often accompanied by the need for effective analytical methods to characterize their physical and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating the structure of this compound. These analytical tools provide critical data for understanding its behavior in different environments and for optimizing its pharmaceutical applications.
The regulatory landscape for new pharmaceutical entities is stringent, requiring thorough evaluation before clinical use. Preclinical studies are essential to assess toxicity, pharmacokinetics, and pharmacodynamics. The compound's favorable profile in these studies would be a significant milestone, paving the way for further clinical development. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are crucial in translating laboratory findings into viable therapeutic options.
The impact of this compound extends beyond its immediate applications in drug development. It serves as a valuable building block for generating libraries of related molecules through structural modifications. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds. The principles underlying the design and synthesis of this molecule could inspire new approaches in medicinal chemistry.
Advances in computational chemistry have also played a pivotal role in understanding the properties of *tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate*. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. This computational insights complement experimental data and accelerate the drug discovery process by identifying promising candidates early in the development pipeline.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its efficacy and safety profiles. Innovations in synthetic methodologies could lead to more efficient production processes, reducing costs and environmental impact. Furthermore, interdisciplinary collaborations may uncover new applications that were not initially considered.
In conclusion, *tert-butyl N-{2-methyl-5-2-(methylamino)acetylphenyl}carbamate* represents a significant contribution to pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover its potential applications, this compound exemplifies the innovative spirit driving advancements in modern medicine.
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